An In-depth Technical Guide on the Physicochemical Properties of 2,3,6-Trifluorothiophenol
An In-depth Technical Guide on the Physicochemical Properties of 2,3,6-Trifluorothiophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2,3,6-Trifluorothiophenol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a combination of computed properties and experimental data from structurally related compounds to offer a comparative analysis. Furthermore, this guide outlines general experimental protocols for the determination of key physicochemical parameters for aromatic thiols, which can be adapted for 2,3,6-Trifluorothiophenol. No specific biological signaling pathways or detailed experimental workflows involving 2,3,6-Trifluorothiophenol have been identified in the current body of scientific literature.
Introduction
2,3,6-Trifluorothiophenol is a halogenated aromatic thiol of interest in various chemical and pharmaceutical research areas. Its structural features, including the trifluorinated phenyl ring and the thiol group, suggest potential applications in areas such as synthetic chemistry, materials science, and drug design. The electron-withdrawing nature of the fluorine atoms can significantly influence the acidity of the thiol proton and the reactivity of the aromatic ring, making a thorough understanding of its physicochemical properties crucial for its application. This guide aims to consolidate the available information on these properties and provide a framework for their experimental determination.
Physicochemical Properties
Computed Physicochemical Properties of 2,3,6-Trifluorothiophenol
The following table summarizes the computationally predicted physicochemical properties for 2,3,6-Trifluorothiophenol. These values are derived from established in silico models and provide a valuable starting point for experimental design.
| Property | Predicted Value | Notes |
| Molecular Formula | C₆H₃F₃S | |
| Molecular Weight | 164.15 g/mol | |
| pKa | Not available | The pKa of thiophenol is approximately 6.6. The three fluorine atoms are expected to lower this value significantly. |
| LogP | Not available | A calculated XLogP3 of 1.9 is available for the analogous 2,3,6-trifluorophenol, suggesting moderate lipophilicity. |
| Water Solubility | Not available | Expected to have low water solubility, similar to other thiophenols. |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Experimental Physicochemical Properties of Related Compounds
To provide a comparative context, the following table presents experimental data for structurally similar fluorinated thiophenols and the parent compound, thiophenol.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | pKa |
| Thiophenol | 110.18 | -15 | 169 | 1.077 | 6.62[1] |
| 2-(Trifluoromethyl)thiophenol | 178.17 | Not available | 175-177 | 1.35 | 5.67 (Predicted)[2] |
| Pentafluorothiophenol | 200.13 | -24 | 143 | 1.501 | Not available |
Experimental Protocols
The following are generalized experimental protocols for determining the key physicochemical properties of aromatic thiols. These methods can be adapted for the characterization of 2,3,6-Trifluorothiophenol.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For accurate measurements, the apparatus should be calibrated with known standards.
Determination of Boiling Point
The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For small quantities, a micro-boiling point apparatus can be used.
Determination of Density
The density of liquid 2,3,6-Trifluorothiophenol can be determined using a pycnometer. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by its volume.
Determination of pKa
The acidity constant (pKa) of the thiol group can be determined by potentiometric titration or UV-Vis spectrophotometry.
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Potentiometric Titration: A solution of the thiophenol in a suitable solvent (e.g., a water/alcohol mixture) is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.
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UV-Vis Spectrophotometry: The absorbance of a solution of the thiophenol is measured at various pH values. The pKa can be calculated from the changes in absorbance as the thiol is deprotonated, using the Henderson-Hasselbalch equation.
Determination of Solubility
The solubility in water and other solvents can be determined by the shake-flask method. An excess amount of the compound is added to the solvent of interest, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value, a measure of lipophilicity, can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. After equilibration, the concentration of the compound in both phases is measured. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Signaling Pathways and Experimental Workflows
A thorough review of the scientific literature did not reveal any specific signaling pathways or established experimental workflows in which 2,3,6-Trifluorothiophenol is directly implicated. Research on this compound appears to be limited, and its biological activities have not been extensively characterized.
The following is a generalized experimental workflow for the characterization of a novel thiophenol compound.
Caption: Generalized workflow for the synthesis and characterization of a thiophenol compound.
Conclusion
While experimental data on the physicochemical properties of 2,3,6-Trifluorothiophenol are scarce, this guide provides a consolidated source of available information, including computed values and data from related compounds. The outlined experimental protocols offer a practical framework for researchers to determine these properties empirically. Further research is warranted to fully characterize this compound and explore its potential applications in drug development and other scientific fields. The lack of information on its biological interactions highlights a significant gap in the current knowledge base.
